molecular formula C5H9ClO B042205 Valeryl chloride CAS No. 638-29-9

Valeryl chloride

Cat. No. B042205
CAS RN: 638-29-9
M. Wt: 120.58 g/mol
InChI Key: XGISHOFUAFNYQF-UHFFFAOYSA-N
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Patent
US08492577B2

Procedure details

According to US 2006/0149079 A1 N-[(2′-cyanobiphenyl-4-yl)methyl]-(L)-valine methylester is acylated with valerylchloride in the presence of inorganic base to give N-[(2′-cyanobiphenyl-4-yl)methyl]-N-valeryl-(L)-valine methylester with valerylchloride, followed by the conversion of cyano to tetrazole and hydrolyzing the tetrazole derivative to obtain valsartan.
[Compound]
Name
2006/0149079 A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:24])[C@H:4]([CH:21]([CH3:23])[CH3:22])[NH:5][CH2:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[C:19]#[N:20])=[CH:9][CH:8]=1.[C:25]([Cl:31])(=[O:30])[CH2:26][CH2:27][CH2:28][CH3:29]>>[CH3:1][O:2][C:3](=[O:24])[C@H:4]([CH:21]([CH3:22])[CH3:23])[N:5]([CH2:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[C:19]#[N:20])=[CH:9][CH:8]=1)[C:25](=[O:30])[CH2:26][CH2:27][CH2:28][CH3:29].[C:25]([Cl:31])(=[O:30])[CH2:26][CH2:27][CH2:28][CH3:29]

Inputs

Step One
Name
2006/0149079 A1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC([C@@H](NCC1=CC=C(C=C1)C1=C(C=CC=C1)C#N)C(C)C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC([C@@H](N(C(CCCC)=O)CC1=CC=C(C=C1)C1=C(C=CC=C1)C#N)C(C)C)=O
Name
Type
product
Smiles
C(CCCC)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.